ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole core substituted with ethyl, methyl, phenylcarbonyl, and ethoxy groups.
Preparation Methods
The synthesis of ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction typically involves refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Reagents such as halogens (e.g., bromine, chlorine) can be used under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C29H27NO7 |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-1-(2-benzoyloxyethoxymethyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C29H27NO7/c1-3-35-29(33)26-20(2)30(19-34-16-17-36-27(31)21-10-6-4-7-11-21)25-15-14-23(18-24(25)26)37-28(32)22-12-8-5-9-13-22/h4-15,18H,3,16-17,19H2,1-2H3 |
InChI Key |
AQUUPLOAALHQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)COCCOC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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